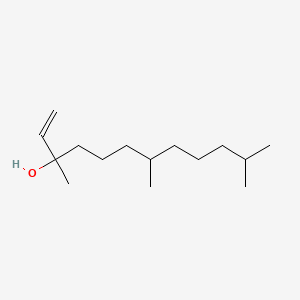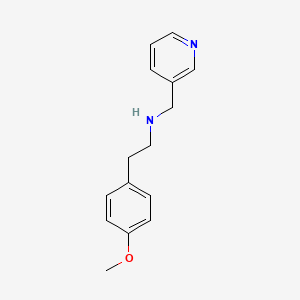
Ethanolamine-15N
概要
説明
Ethanolamine-15N is a variant of ethanolamine where one of the hydrogen atoms in the amino group is replaced with nitrogen-15, a stable isotope of nitrogen . It is used in proteomics and as a synthetic intermediate .
Molecular Structure Analysis
The linear formula for this compound is HOCH2CH215NH2 . The molecule has a molecular weight of 62.08 . The structure of ethanolamine involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various intermolecular hydrogen bonds .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the Henry reaction to prepare (E)-nitroalkenes . Additionally, 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used to study the structural aspects and pathways of chemical transformations .科学的研究の応用
Probing Nitrogen-Sensitive Steps in Biochemical Reactions
Ethanolamine-15N has been instrumental in studying C-N bond-breaking/making steps in biochemical reactions. For example, its use in the free-radical-mediated deamination of amino alcohols by adenosylcobalamin-dependent ethanolamine ammonia-lyase has provided insights into nitrogen-sensitive steps significant to the reaction kinetics (Poyner et al., 2006).
Ethanolamine Utilization in Bacterial Pathogens
Research on this compound has shed light on the roles and regulation of ethanolamine utilization in bacterial pathogens. Ethanolamine, derived from cell membranes, serves as a carbon and/or nitrogen source for bacteria. This process is linked to bacterial pathogenesis, indicating that this compound plays a critical role in understanding microbial metabolism and virulence (Garsin, 2010).
Cardioprotective Properties
This compound has been identified as a novel cardioprotective agent. Studies have shown that it protects the heart against ischemia/reperfusion injury via activation of specific molecular pathways, highlighting its potential therapeutic use in cardiac conditions (Kelly et al., 2010).
Ethanolamine Sensing and Molecular Interaction Studies
Investigations using this compound have been conducted to understand its binding and interaction with biological molecules. Studies involving DNA aptamers and ethanolamine suggest the complexity and specificity of these interactions, which are critical in environmental chemistry and biological sciences (Ding et al., 2022).
Role in Plant Growth and Development
This compound plays a significant role in plant biology, particularly in the synthesis of choline and major phospholipids in eukaryotic membranes. Research on Arabidopsis mutants defective in ethanolamine synthesis has elucidated its importance in plant growth and development (Kwon et al., 2012).
Ethanolamine in Bacterial Communication and Sensing
Studies have demonstrated that bacteria use this compound as a signal to adapt to host environments and coordinate gene expression, particularly in pathogens like Salmonella. This highlights the role of ethanolamine in bacterial communication and environmental sensing (Anderson & Kendall, 2016).
Ethanolamine in Biochemical and Molecular Dynamics Simulations
This compound has been used in molecular dynamics simulations to study its behavior in aqueous solutions and interactions with other molecules. These studies provide valuable insights into the physical and chemical properties of ethanolamine in different environments (López-Rendón et al., 2006).
Anti-Aging Properties
Research suggests this compound may have anti-aging properties. It has been shown to induce cytoprotective autophagy and protect against aging, indicating potential applications in age-related therapies (Rockenfeller et al., 2015).
作用機序
Target of Action
Ethanolamine, the parent compound of Ethanolamine-15N, interacts with several targets in the body. It has been found to interact with Surface protein A in Neisseria meningitidis and Annexin A3 in humans . The specific targets of this compound may vary due to the presence of the nitrogen-15 isotope.
Mode of Action
The oleic acid component of ethanolamine oleate, a derivative of ethanolamine, is responsible for the inflammatory response and may also activate coagulation in vivo by the release of tissue factor and activation of Hageman factor . The ethanolamine component may inhibit fibrin clot formation by chelating calcium .
Biochemical Pathways
Ethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of this biosynthesis by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .
Pharmacokinetics
Ethanolamine oleate, when injected into an esophageal varix, is cleared from the injection site within five minutes via the portal vein
Result of Action
The result of ethanolamine’s action depends on its specific use. For example, when used as a sclerosing agent in the form of ethanolamine oleate, it can lead to fibrosis and possible occlusion of the vein . The specific results of this compound’s action may vary due to the presence of the nitrogen-15 isotope.
Action Environment
The environmental impact of ethanolamine has been studied in laboratory scale microcosms. It was found that small amounts of ethanolamine have no significant impact on the health of plants, while larger amounts can negatively affect plant health
Safety and Hazards
生化学分析
Biochemical Properties
Ethanolamine-15N plays a crucial role in biochemical reactions. It is a major component of phosphatidylethanolamine, a significant phospholipid in biological membranes . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in enterotoxigenic Escherichia coli (ETEC), ethanolamine serves as a nitrogen source, affecting its virulence phenotype .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it facilitates the transport of choline and ethanolamine across the plasma membrane, using a concentration-driven substrate translocation process .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been observed that ethanolamine serves both as a nitrogen and a carbon source in E. coli K-12, contributing to significant metabolic overflow .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the synthesis of phosphatidylethanolamine, a major phospholipid in animal cell membranes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
特性
IUPAC Name |
2-(15N)azanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438094 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33598-78-6 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33598-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



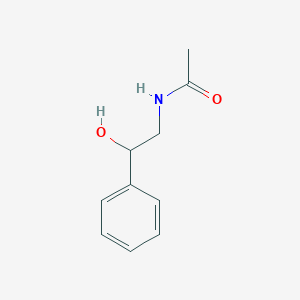
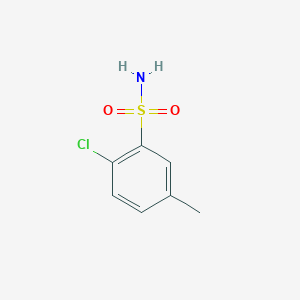
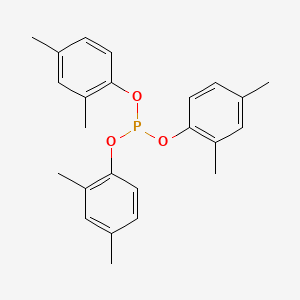
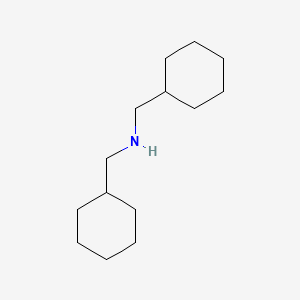




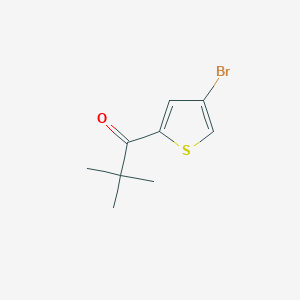
![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)


